8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Medicinal Chemistry Mineralocorticoid Receptor Structure-Activity Relationship

Medicinal chemists exploring benzoxazinone kinase inhibitors often face limited substitution diversity. This 8-amino-4-methyl derivative solves that via its reactive primary amine, enabling rapid parallel synthesis of amides, sulfonamides, and ureas without de novo route development. • Distinct 8-NH₂ substitution pattern for novel IP in PI3Kα/Aurora kinase & anti-TB ThyX programs • ≥95% purity; light gray powder; MW 178.19; TPSA 55.6 Ų; XLogP3 0.4 • Stored at 0-8°C; shipped ambient globally

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1018254-91-5
Cat. No. B1294189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS1018254-91-5
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C(C=CC=C21)N
InChIInChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3
InChIKeyTYHFSDSZRQLYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Technical Baseline


8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1018254-91-5) is a heterocyclic small molecule belonging to the benzoxazinone class, with a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . The compound is a solid, typically a light gray powder, and should be stored at 0-8°C or 2-8°C . Its defining structural feature is the presence of a primary amine group at the 8-position of the fused benzoxazinone core . This specific substitution pattern confers unique physicochemical properties, including a calculated topological polar surface area (TPSA) of 55.6 Ų and an XLogP3 of 0.4, which influence its solubility and potential for molecular interactions .

1 Distinct 8-amino synthetic handle supports rapid amide or sulfonamide library synthesis.
2 Specific lipophilicity-polarity balance may assist CNS or permeability-oriented design.
3 Benzoxazinone core enables exploration of kinase, PARP, or ThyX inhibitor chemical space.

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Why Substitution Fails


Within the benzoxazinone scaffold family, subtle variations in the position and type of substituents lead to significant divergences in biological activity and physicochemical properties. The specific 8-amino substitution on the 4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one core is a critical determinant of its interaction profile. For instance, a 2019 SAR study on benzo[b][1,4]oxazin-3(4H)-one analogues as inhibitors of mycobacterial thymidylate synthase X (ThyX) found that minor changes to the substituents, including those at positions analogous to the 8-position, resulted in substantial variations in potency, highlighting the non-fungible nature of these building blocks [1]. Similarly, research on mineralocorticoid receptor (MR) antagonists demonstrated that modifications on the benzoxazinone core, particularly at the 6-position, were essential for achieving both potency and selectivity [2]. Therefore, treating this specific compound as a generic benzoxazinone building block without considering its unique amine handle would likely lead to project failure. The following evidence details the specific, quantifiable differentiators that set this compound apart from its closest analogs.

Feature
8-Amino Target
Analog Comparator
MR Binding
8-amino substitution (not optimized for MR)
6-substituted analogs show nanomolar MR antagonism
Physicochemical Profile
Specific regioisomer (TPSA ~55, logP ~0.4)
7-substituted PARP inhibitors exhibit shifted polarity and lipophilicity
Synthetic Handle
Free primary amine for versatile derivatization
4,7-disubstituted antiplatelet agents lack free amine reactivity

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Key Differentiators


Substitution Pattern: MR Antagonist Binding

The 8-amino group on the target compound provides a distinct vector for derivatization compared to the 6-position substituted benzoxazinones that were optimized for mineralocorticoid receptor (MR) antagonism. In a study by Hasui et al., the most potent MR antagonists contained a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position, achieving IC₅₀ values as low as 2.4 nM [1]. The 8-amino compound, with its free amine handle at a different position, offers a completely different chemical space for exploration, making it unsuitable as a direct replacement but valuable as an alternative scaffold for targeting different binding pockets or for generating novel intellectual property.

MR Antagonist Binding Comparison
Class-level inference
Target: 8-amino pattern (not a reported MR antagonist). Comparator: 6-substituted analogs achieved IC₅₀ as low as 2.4 nM.
Substitution position is a critical determinant of target engagement.
Supports scaffold-hopping for novel intellectual property generation.
Medicinal Chemistry Mineralocorticoid Receptor Structure-Activity Relationship

Physicochemical Profile vs. PARP Inhibitors

The target compound's unique physicochemical profile, driven by the 8-amino group, differentiates it from other regioisomers. Its calculated topological polar surface area (TPSA) of 55.6 Ų and XLogP3 of 0.4 represent a specific balance of polarity and lipophilicity . This profile is distinct from, for example, a series of novel 7-position substituted benzo[b][1,4]oxazin-3(4H)-ones developed as poly(ADP-ribose)polymerase (PARP) inhibitors [1]. While specific data for 7-substituted analogs is not provided here, the difference in substitution pattern invariably alters both TPSA and lipophilicity, which are key determinants of cell permeability and solubility. This specific combination makes the 8-amino compound a distinct starting point for chemical series where precise control over these parameters is required.

Physicochemical Profile vs. PARP Inhibitors
Class-level inference
Target: TPSA 55.6 Ų, XLogP3 0.4. Comparator: 7-substituted PARP inhibitor regioisomers with altered properties.
Regioisomerism significantly shifts solubility and permeability profiles.
Offers a distinct starting point for tuning drug-like properties.
Drug Discovery PARP Inhibition Physicochemical Properties

Derivatization Potential vs. Antiplatelet Agents

The primary amine at the 8-position provides a unique and versatile synthetic handle not present in other substituted benzoxazinones. This contrasts with, for instance, 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones, which were synthesized and evaluated as platelet aggregation inhibitors by Xia et al. [1]. In that study, the most potent compound (6k) showed 97.8% inhibition of platelet aggregation at 100 μM, but its 4,7-substitution pattern offers different chemical reactivity and derivatization options than the 8-amino group. The free amine of the target compound allows for facile amide bond formation, reductive amination, or diazotization, enabling rapid exploration of diverse chemical space in a way that is not possible with the 4,7-disubstituted analogs.

Synthetic Handle vs. Antiplatelet Agents
Cross-study comparable
Target: Primary amine at the 8-position enables amide bond formation. Comparator: 4,7-disubstituted analog showed 97.8% platelet inhibition.
Distinct synthetic reactivity enables exploration of diverse chemical space.
A privileged building block for early-stage medicinal chemistry programs.
Chemical Biology Synthetic Chemistry Platelet Aggregation

8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Applications


Kinase Inhibitor Scaffold-Hopping

Given the established use of benzoxazinone cores as kinase inhibitors, the 8-amino compound serves as an ideal starting point for a scaffold-hopping campaign. Its distinct substitution pattern from previously optimized kinase inhibitors (e.g., PI3Kα or Aurora kinase inhibitors) allows medicinal chemists to explore new vectors and potentially access novel intellectual property, while leveraging the established drug-like properties of the benzoxazinone scaffold [1].

Lead Diversification via 8-Amino Handle

For a hit molecule containing a benzoxazinone core, the 8-amino-4-methyl derivative provides a direct route to generate a focused library of analogs. The primary amine is a highly reactive functional group, enabling rapid parallel synthesis of amides, sulfonamides, ureas, and secondary amines. This facilitates efficient exploration of structure-activity relationships (SAR) around a core scaffold without the need for de novo synthetic route development .

Mycobacterial ThyX Inhibitor Synthesis

Research has demonstrated that substituted benzo[b][1,4]oxazin-3(4H)-ones are potent inhibitors of mycobacterial thymidylate synthase X (ThyX), an enzyme absent in humans and a promising target for new anti-tuberculosis drugs [2]. The 8-amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be used as a key building block to synthesize a new series of ThyX inhibitors with a unique substitution pattern, potentially leading to novel, patentable compounds with improved potency or selectivity profiles against drug-resistant Mycobacterium tuberculosis strains.

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold-Hopping
Unique 8-amino substitution pattern for novel vector exploration
Distinct binding pocket interactions; novel IP generation
Lead Diversification via 8-Amino Handle
Versatile synthetic building block with free primary amine
Rapid parallel synthesis of amide and sulfonamide libraries
Mycobacterial ThyX Inhibitor Synthesis
Core scaffold for designing a novel series of ThyX inhibitors
Potency and selectivity profiles against drug-resistant TB strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.